Lipophilicity Divergence: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Matched Pairs (AstraZeneca Collection)
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs within the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer exhibits an order of magnitude (approximately 10-fold) lower lipophilicity (log D) relative to its 1,2,4-oxadiazole counterpart in virtually all cases examined [1]. This pronounced difference in log D stems from the intrinsically distinct charge distributions and dipole moments between the two regioisomers [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole: ~10-fold lower log D |
| Comparator Or Baseline | 1,2,4-Oxadiazole: baseline (higher log D) |
| Quantified Difference | ~10-fold (order of magnitude) reduction in log D |
| Conditions | AstraZeneca compound collection matched molecular pair analysis |
Why This Matters
An order-of-magnitude difference in lipophilicity profoundly impacts membrane permeability, solubility, and off-target binding profiles, making regioisomer selection a critical determinant of ADME outcomes.
- [1] Boström, J.; Hogner, A.; Llinás, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in medicinal chemistry. J. Med. Chem. 2012, 55, 1817-1830. View Source
